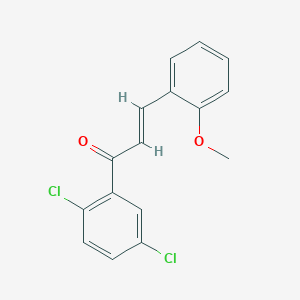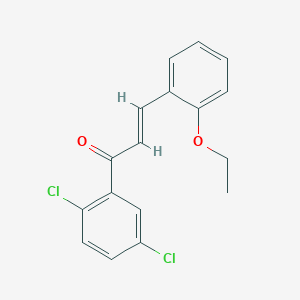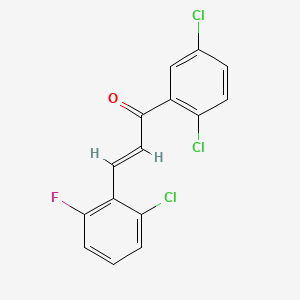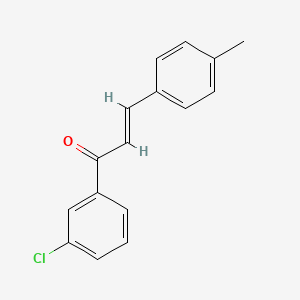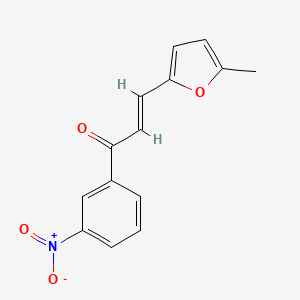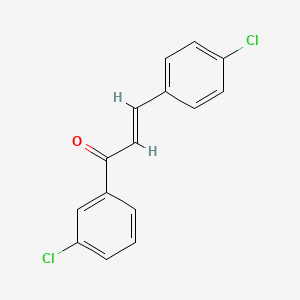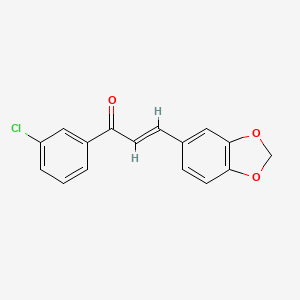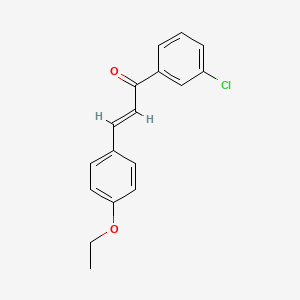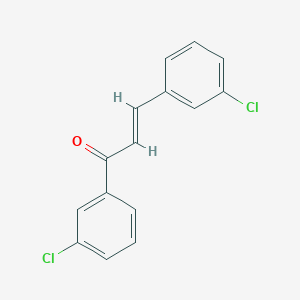
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecule comprises two substituted benzene rings bridged by a prop-2-en-1-one group and exists in an E configuration about the C = N double bond . The molecule has crystallographic inversion symmetry and lies about an inversion centre at the centroid of the central benzene ring .
Physical And Chemical Properties Analysis
Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . In all the cases the piezo electric strain matrix turns out to be zero indicating that these are centrosymmetric molecules .
作用机制
The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to be involved in a variety of reaction mechanisms, including radical reactions, Friedel-Crafts alkylations, and Wittig reactions. Additionally, this compound has been shown to be an effective catalyst for the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of fatty acids and the stimulation of the production of prostaglandins. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells.
实验室实验的优点和局限性
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not prone to decomposition or oxidation.
However, this compound also has a number of limitations. It is a relatively volatile compound and can easily evaporate, making it difficult to handle in the laboratory. Additionally, it is a relatively toxic compound and should be handled with caution.
未来方向
The potential future applications of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one are numerous. It could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic agents. Finally, new methods for the synthesis of this compound could lead to more efficient and economical production of this compound.
合成方法
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can be synthesized through a variety of methods, with the most common method of synthesis being the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic halide, such as 3-chlorobenzene, with an alkyl halide, such as 2-chloropropene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a radical mechanism and yields this compound as the major product. Other methods of synthesis include the Grignard reaction and the Wittig reaction.
科学研究应用
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of reaction mechanisms, and the preparation of pharmaceuticals. For example, this compound has been used as an intermediate in the synthesis of the anti-inflammatory drug celecoxib. Additionally, this compound has been used in the synthesis of the anticancer agent bicalutamide. This compound has also been used in the synthesis of the anti-arrhythmic agent amiodarone.
属性
IUPAC Name |
(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUSFCJLZEVQJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

